molecular formula C60H117N21O11 B589850 Myristoyl-arg-lys-arg-thr-leu-arg-arg-leu-OH CAS No. 152246-40-7

Myristoyl-arg-lys-arg-thr-leu-arg-arg-leu-OH

Cat. No.: B589850
CAS No.: 152246-40-7
M. Wt: 1308.732
InChI Key: ACOMZWCCEWXWJK-XTLMENHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Myristoyl-Arg-Lys-Arg-Thr-Leu-Arg-Arg-Leu-OH is a synthetic, myristoylated peptide that functions as a potent and selective inhibitor of Protein Kinase C (PKC) [3] [5] [8] . The N-terminal myristoyl group is critical for its inhibitory activity, enabling the compound to interact with the phospholipid cofactor and compete with the protein substrate at the catalytic site of the enzyme [3] . This mechanism makes it a valuable tool for probing PKC-mediated signaling pathways in cellular processes such as proliferation and activation. In research, this inhibitor has been shown to effectively suppress IL-2 receptor induction and IL-2 production in the human leukemic cell line Jurkat, highlighting its utility in immunological and oncological studies [7] . It is also referenced as a myristoylated EGF-R fragment (651-658) , further defining its specific target interaction [5] [8] . This product is supplied as a solid, white to off-white powder [8] with a molecular formula of C 60 H 117 N 21 O 11 and a molecular weight of 1308.71 g/mol [5] [8] . For optimal stability, it must be stored at -20°C [2] [5] [8] . Please Note: This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-(tetradecanoylamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H117N21O11/c1-7-8-9-10-11-12-13-14-15-16-17-29-47(83)74-40(25-20-31-70-57(62)63)49(84)75-41(24-18-19-30-61)50(85)77-44(28-23-34-73-60(68)69)53(88)81-48(39(6)82)55(90)79-45(35-37(2)3)54(89)78-42(26-21-32-71-58(64)65)51(86)76-43(27-22-33-72-59(66)67)52(87)80-46(56(91)92)36-38(4)5/h37-46,48,82H,7-36,61H2,1-6H3,(H,74,83)(H,75,84)(H,76,86)(H,77,85)(H,78,89)(H,79,90)(H,80,87)(H,81,88)(H,91,92)(H4,62,63,70)(H4,64,65,71)(H4,66,67,72)(H4,68,69,73)/t39-,40+,41+,42+,43+,44+,45+,46+,48+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOMZWCCEWXWJK-XTLMENHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H117N21O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1308.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Activation

The synthesis typically begins with a Rink Amide AM resin, which provides a stable amide linkage for C-terminal amidation. Activation of the resin is achieved using a mixture of dimethylformamide (DMF) and ricinoleic acid (mass-volume ratio 1:5–9), followed by deprotection with 20% piperidine in DMF to remove the Fmoc group.

Table 1: Resin Activation Parameters

Resin TypeSolvent SystemDeprotection AgentActivation Time
Rink Amide AMDMF + Ricinoleic Acid20% Piperidine10–25 min

Sequential Amino Acid Coupling

Fmoc-protected amino acids are coupled using HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (hydroxybenzotriazole) as coupling agents, with DIEA (N,N-diisopropylethylamine) as the base. For challenging sequences (e.g., regions with β-sheet propensity), pseudoproline dipeptides or elevated temperatures (50°C) are employed to improve coupling efficiency.

Table 2: Coupling Reagent Ratios

Amino AcidHBTU (eq)HOBt (eq)DIEA (eq)Activation Time
Fmoc-Lys(Boc)1–21–21–34–8 min

On-Resin Myristoylation

Myristoyl Group Incorporation

After elongation of the peptide chain, the N-terminal Fmoc group is removed, and myristic acid is introduced via myristoyl chloride in dichloromethane (DCM) with DIEA. The reaction proceeds at 20–28°C for 15–40 minutes, achieving >95% coupling efficiency.

Table 3: Myristoylation Conditions

ReagentSolventTemperatureTimeYield
Myristoyl ChlorideDCM20–28°C15–40 min>95%

Cleavage and Global Deprotection

Acidolytic Cleavage

The peptide-resin is treated with a cleavage cocktail containing trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (95:2.5:2.5 v/v) for 2–4 hours. For peptides with tert-butyl-protected side chains, harsher conditions (e.g., TFA-TFMSA-H2O, 8:3:1) are used.

Table 4: Cleavage Cocktails

Cocktail CompositionPurposeCleavage Time
TFA:H2O:TIS (95:2.5:2.5)Standard deprotection2–4 h
TFA:TFMSA:H2O (8:3:1)Removal of stubborn protecting groups3–6 h

Purification and Characterization

Reverse-Phase HPLC

Crude peptide is purified using a C18 column with a gradient of 10–90% acetonitrile in 0.1% TFA. Myristoyl-Arg-Lys-Arg-Thr-Leu-Arg-Arg-Leu-OH typically elutes at 22–26 minutes under these conditions.

Mass Spectrometry (MS)

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms the molecular weight (theoretical: ~1,528 Da). Discrepancies >0.1% indicate incomplete myristoylation or side reactions.

Challenges and Optimization

Difficult Sequences

Regions with multiple arginine residues (e.g., Arg-Arg-Leu) necessitate double coupling and elevated temperatures to prevent aggregation. Pseudoproline dipeptides at Thr-Leu or Leu-Arg junctions improve yield by 20–30%.

Scalability

Industrial-scale synthesis (≥100 g) requires continuous-flow SPPS systems to maintain coupling efficiency >98%.

Comparative Analysis of Methods

Table 5: SPPS vs. Enzymatic Myristoylation

ParameterSPPS + Chemical MyristoylationEnzymatic Myristoylation
Yield70–85%40–60%
Purity>95%80–90%
CostHigh (reagents)Moderate (enzyme)
ScalabilityExcellentLimited

Case Studies

Patent CN113861273B

This method reports a 7.3% overall yield for Myristoyl pentapeptide-4 using optimized SPPS with heating (50°C) during problematic couplings. Key steps include:

  • Rink Amide AM resin activation with ricinoleic acid.

  • HBTU/HOBt-mediated couplings.

  • TFA/H2O cleavage (95:5 v/v).

PMC Study on HBVpreS/2-78

Heating to 50°C during SPPS reduced deletion peptides by 35%. Myristoylation was achieved on-resin with myristoyl chloride, yielding 98% purity after HPLC.

Chemical Reactions Analysis

Types of Reactions

Myristoyl-arg-lys-arg-thr-leu-arg-arg-leu-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to sulfoxides or sulfonic acids, while reduction can yield free thiols .

Scientific Research Applications

Myristoyl-arg-lys-arg-thr-leu-arg-arg-leu-OH has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modifications.

    Biology: Acts as an inhibitor of protein kinase C, making it useful in signal transduction studies.

    Medicine: Investigated for its potential in cancer therapy due to its ability to inhibit PKC, which is involved in cell proliferation and survival.

    Industry: Utilized in the development of peptide-based drugs and cosmetics.

Mechanism of Action

The primary mechanism of action of Myristoyl-arg-lys-arg-thr-leu-arg-arg-leu-OH is the inhibition of protein kinase C (PKC). This inhibition occurs through competitive binding to the enzyme’s active site, preventing the phosphorylation of target proteins. The molecular targets include various signaling proteins involved in cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Myristoylation and Lipophilicity

  • This compound and N-Myristoyl-Lys-Arg-Thr-Leu-Arg-OH both leverage N-terminal myristoylation to enhance cellular uptake. However, the longer sequence of the former includes additional arginine residues, which may amplify electrostatic interactions with anionic phospholipids or nucleic acids .
  • In contrast, Methyl Myristelaidate lacks a peptide backbone, limiting its bioactivity to non-specific lipid-based applications .

Arginine-Rich Sequences

  • The high arginine content (Arg³, Arg⁶, Arg⁷) in this compound distinguishes it from shorter analogs like N-Myristoyl-Lys-Arg-Thr-Leu-Arg-OH (Arg²). This may enhance binding to phosphorylated proteins or DNA, akin to nuclear localization signals (NLS) .
  • Non-acylated peptides such as H-Lys-Leu-Phe-Val-Thr-Ala-OH (basic lysine residue) exhibit weaker membrane interactions due to the absence of myristoyl and fewer cationic residues .

Research Implications and Limitations

  • Gaps in Data : Direct comparative studies on the target peptide and its analogs are sparse. For example, while N-Myristoyl-Lys-Arg-Thr-Leu-Arg-OH has confirmed PKC inhibition, the longer variant’s activity remains speculative .

Biological Activity

Myristoyl-arg-lys-arg-thr-leu-arg-arg-leu-OH is a synthetic peptide that has garnered attention for its biological activity, particularly due to its myristoylation. This modification significantly enhances the peptide's ability to interact with cell membranes and participate in critical cellular processes, including signal transduction, protein stability, and cellular localization.

Chemical Structure and Properties

This compound has the following chemical characteristics:

Property Details
Molecular Formula C₆₀H₁₁₇N₂₁O₁₁
Molecular Weight 1308.71 g/mol
CAS Number 152246-40-7

The presence of the myristoyl group at the N-terminal enhances its affinity for membrane-associated proteins, thereby influencing their activity and localization .

The biological activity of this peptide is primarily attributed to its myristoylation, which facilitates interactions with lipid membranes and protein targets. Myristoylation is known to influence protein-protein interactions, affecting cellular localization and signaling pathways. The specific amino acid sequence—arginine, lysine, arginine, threonine, leucine, arginine, arginine, leucine—imparts unique properties that enhance its functional dynamics in biological systems.

Inhibition of Protein Kinase C (PKC)

Research indicates that this compound acts as a selective inhibitor of protein kinase C (PKC), with reported IC50 values of approximately 75 µM and 5 µM for different isoforms . PKC is a crucial enzyme involved in various signaling pathways related to cell growth and differentiation.

Case Studies on Biological Activity

Several studies have explored the biological implications of this compound:

  • Cell Signaling Pathways : A study demonstrated that this peptide modulates calcium-dependent histone phosphorylation, indicating its role in gene expression regulation through chromatin remodeling .
  • Therapeutic Applications : The compound's ability to inhibit PKC suggests potential applications in treating conditions where PKC activity is dysregulated, such as cancer and metabolic disorders .
  • Membrane Dynamics : Research has shown that the myristoylation enhances the peptide's membrane association, which is critical for its function in cellular mechanisms.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other myristoylated peptides:

Compound Name Description
N-myristoyl-glycyl-lysyl-arginyl-threonyl-leucyl-arginineKnown for its role in cellular signaling pathways.
N-myristoyl-alanyly-lisylarginyl-threonyl-leucylarginineExhibits distinct biochemical properties compared to others.
N-myristoyl-seryllysylarginyl-threonyl-leucylarginineSimilar structure but varies in amino acid composition affecting interaction profiles.

This compound stands out due to its specific sequence and the presence of the myristoyl group, enhancing its specificity in protein interactions.

Q & A

Q. How do post-translational modifications (PTMs) affect the peptide’s functional interactions?

  • Methodological Answer :
  • In vitro PTM modeling : Treat with recombinant kinases (e.g., PKC) or acetyltransferases.
  • Functional impact : Assess phosphorylation/acetylation sites via LC-MS/MS and correlate with changes in TLR4 activation (IL-8 ELISA) .

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